Cas no 109524-03-0 ([1,1'-Biphenyl]-4-methanol,2'-chloro-)

[1,1'-Biphenyl]-4-methanol,2'-chloro- is a chlorinated biphenyl derivative featuring a hydroxymethyl functional group at the 4-position of one phenyl ring and a chloro substituent at the 2'-position of the adjacent ring. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and liquid crystals. The presence of both polar (hydroxymethyl) and halogen (chloro) groups enhances its reactivity, enabling selective functionalization. Its rigid biphenyl scaffold contributes to structural stability, making it valuable for designing molecules with defined stereoelectronic properties. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
[1,1'-Biphenyl]-4-methanol,2'-chloro- structure
109524-03-0 structure
Product name:[1,1'-Biphenyl]-4-methanol,2'-chloro-
CAS No:109524-03-0
MF:C13H11ClO
MW:218.678842782974
CID:128459
PubChem ID:1392803

[1,1'-Biphenyl]-4-methanol,2'-chloro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-methanol,2'-chloro-
    • (2'-Chloro-1,1'-biphenyl-4-yl)methanol
    • (2'-CHLOROBIPHENYL-4-YL)-METHANOL
    • [4-(2-chlorophenyl)phenyl]methanol
    • (2'-chlorobiphenyl-4-yl)methanol
    • [1,1'-Biphenyl]-4-methanol,2'-chloro
    • 4-(2'-chloro biphenyl)-methanol
    • 4-(2-Chlorophenyl)benzyl alcohol
    • AKOS BAR-1791
    • RARECHEM AL BD 1241
    • (2'-CHLORO[1,1'-BIPHENYL]-4-YL)METHANOL
    • AS-8658
    • (2-CHLOROBIPHENYL-4-YL)-METHANOL
    • DTXSID10362641
    • CS-0329653
    • AKOS004117162
    • 109524-03-0
    • SCHEMBL10665717
    • {2'-chloro-[1,1'-biphenyl]-4-yl}methanol
    • MFCD05980914
    • (2'-Chloro-[1,1'-biphenyl]-4-yl)methanol
    • BB 0224042
    • MDL: MFCD05980914
    • Inchi: InChI=1S/C13H11ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2
    • InChI Key: GIVXJYFWUFXNEB-UHFFFAOYSA-N
    • SMILES: OC1=C(C2=CC=C(CCl)C=C2)C=CC=C1

Computed Properties

  • Exact Mass: 218.05000
  • Monoisotopic Mass: 218.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.49930

[1,1'-Biphenyl]-4-methanol,2'-chloro- Security Information

[1,1'-Biphenyl]-4-methanol,2'-chloro- Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

[1,1'-Biphenyl]-4-methanol,2'-chloro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB286950-1g
(2'-Chlorobiphenyl-4-yl)-methanol; .
109524-03-0
1g
€262.50 2024-04-20
Key Organics Ltd
AS-8658-50MG
(2′-chloro-1,1′-biphenyl-4-yl)methanol
109524-03-0 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
AS-8658-100MG
(2′-chloro-1,1′-biphenyl-4-yl)methanol
109524-03-0 >90%
100mg
£146.00 2025-02-08
Apollo Scientific
OR111123-1g
(2'-Chloro-1,1'-biphenyl-4-yl)methanol
109524-03-0
1g
£200.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400323-1g
(2'-Chloro-[1,1'-biphenyl]-4-yl)methanol
109524-03-0 97%
1g
¥2047.00 2024-08-09
Key Organics Ltd
AS-8658-20MG
(2′-chloro-1,1′-biphenyl-4-yl)methanol
109524-03-0 >90%
0mg
£76.00 2023-04-19
abcr
AB286950-1 g
(2'-Chlorobiphenyl-4-yl)-methanol
109524-03-0
1g
€263.00 2022-03-25
Key Organics Ltd
AS-8658-10MG
(2′-chloro-1,1′-biphenyl-4-yl)methanol
109524-03-0 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
AS-8658-5MG
(2′-chloro-1,1′-biphenyl-4-yl)methanol
109524-03-0 >90%
5mg
£46.00 2025-02-08
Ambeed
A815733-1g
4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol
109524-03-0 97%
1g
$286.0 2024-04-26

[1,1'-Biphenyl]-4-methanol,2'-chloro- Production Method

Additional information on [1,1'-Biphenyl]-4-methanol,2'-chloro-

Chemical Profile of [1,1'-Biphenyl]-4-methanol,2'-chloro (CAS No. 109524-03-0)

[1,1'-Biphenyl]-4-methanol,2'-chloro, identified by the Chemical Abstracts Service Number (CAS No.) 109524-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This bipyridine derivative features a chlorinated methoxy-substituted biphenyl core, making it a versatile intermediate in the synthesis of complex molecules. The structural motif of this compound not only contributes to its reactivity but also influences its potential applications in drug development and advanced material engineering.

The molecular structure of [1,1'-Biphenyl]-4-methanol,2'-chloro consists of two phenyl rings connected by a methoxy group at the 4-position of one ring and a chlorine atom at the 2'-position of the other. This arrangement creates a rigid framework with distinct electronic and steric properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

In recent years, research into [1,1'-Biphenyl]-4-methanol,2'-chloro has been driven by its potential applications in pharmaceuticals. The bipyridine scaffold is well-known for its role in medicinal chemistry due to its ability to form stable complexes with metal ions. These metal complexes have shown promise in various therapeutic areas, including anticancer and antimicrobial treatments. The chloro and methoxy substituents on the biphenyl ring enhance the compound's solubility and bioavailability, which are critical factors in drug design.

One of the most intriguing aspects of [1,1'-Biphenyl]-4-methanol,2'-chloro is its utility as a ligand in coordination chemistry. The chlorine atom can act as a coordination site for transition metals such as palladium, copper, and ruthenium, facilitating catalytic reactions. For instance, palladium complexes derived from this compound have been explored in cross-coupling reactions like Suzuki-Miyaura coupling, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). These catalytic applications underscore the importance of [1,1'-Biphenyl]-4-methanol,2'-chloro in modern synthetic methodologies.

Furthermore, the electronic properties of [1,1'-Biphenyl]-4-methanol,2'-chloro make it an attractive candidate for materials science research. Bipyridine derivatives are frequently employed in the development of organic semiconductors and light-emitting diodes (OLEDs). The chloro and methoxy groups can modulate the energy levels of the molecule, influencing its charge transport properties. Recent studies have demonstrated that incorporating [1,1'-Biphenyl]-4-methanol,2'-chloro into polymer matrices enhances the performance of organic photovoltaic devices. This finding highlights its potential role in renewable energy technologies.

The synthesis of [1,1'-Biphenyl]-4-methanol,2'-chloro typically involves multi-step organic reactions starting from commercially available biphenyl precursors. The introduction of the chloro group at the 2-position is often achieved through electrophilic aromatic substitution reactions using reagents such as phosphorus oxychloride (POCl₃). Subsequent methylation at the 4-position can be accomplished using dimethyl sulfate or methyl iodide in the presence of a base catalyst. These synthetic routes highlight the compound's accessibility despite its complex structure.

Recent advancements in computational chemistry have also contributed to a deeper understanding of [1,1'-Biphenyl]-4-methanol,2'-chloro's reactivity. Molecular modeling studies have revealed that the compound's electronic distribution is highly influenced by the position and nature of substituents. These insights have guided experimentalists in optimizing reaction conditions for improved yields and selectivity. For example, density functional theory (DFT) calculations have been used to predict optimal ligand binding affinities for metal complexes derived from this compound.

In conclusion,[1',1-Biphenyl]-4-methanol,2-chloro(CAS No.,109524-03-0), represents a fascinating compound with broad applications across pharmaceuticals and materials science。 Its unique structural features enable diverse chemical transformations,making it an indispensable tool for synthetic chemists。 As research continues to uncover new methodologies and applications,the importance of this bipyridine derivative is likely to grow further。 The ongoing exploration into its potential benefits underscores its significance as a cornerstone molecule in modern chemical research。

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(CAS:109524-03-0)[1,1'-Biphenyl]-4-methanol,2'-chloro-
A921842
Purity:99%
Quantity:1g
Price ($):257.0